Crystallographic Parameters of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde: Structural Differentiation from Benzyloxy Analogs
The target compound has been characterized by single-crystal X-ray diffraction, revealing a trigonal crystal system with space group R-3 and unit-cell parameters a = 23.261(4) Å, c = 9.537(2) Å, V = 4469(2) ų, Z = 6 [1]. In contrast, the isomeric benzyloxy analog 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 669739-13-3, also C₁₆H₁₃F₃O₃) contains a benzyloxy ether linkage rather than a phenoxymethyl bridge, which alters molecular packing and crystallization behavior . The phenoxymethyl configuration in the target compound introduces distinct conformational constraints and intermolecular interaction patterns compared to benzyloxy variants, as documented in comparative crystallographic analyses [2].
| Evidence Dimension | Crystallographic unit-cell parameters and space group |
|---|---|
| Target Compound Data | Space group R-3; a = 23.261(4) Å; c = 9.537(2) Å; V = 4469(2) ų; Z = 6 |
| Comparator Or Baseline | 4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (CAS 669739-13-3): altered crystal packing (specific crystallographic data not reported in accessed sources) |
| Quantified Difference | Qualitative difference in linker chemistry (phenoxymethyl ether vs. benzyloxy ether) correlates with distinct solid-state behavior |
| Conditions | Single-crystal X-ray diffraction; MoKα radiation (λ = 0.71073 Å) |
Why This Matters
Crystallographic identity provides verifiable batch-to-batch consistency for solid-form characterization and polymorph control in pharmaceutical intermediate procurement.
- [1] Crystal structure data for substituted benzaldehyde derivative. InfoNA Search Results. Available at: https://www.infona.pl View Source
- [2] Electronic Supplementary Information for Organic & Biomolecular Chemistry Paper b414742a. Royal Society of Chemistry. Available at: https://www.rsc.org View Source
